3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone
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Overview
Description
3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone is a chemical compound with a complex structure that includes a pyrrolidine ring and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone typically involves the reaction of pyrrolidine with p-tolyl derivatives under specific conditions. One common method involves the use of sulfuric acid as a catalyst in an aqueous medium, followed by neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-pyrrolidino-1-(p-tolyl)-1-propanol
- Trans-2-(3-(1-pyrrolidinyl)-1-p-tolylpropenyl)pyridine
Uniqueness
3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a p-tolyl group makes it a versatile compound with diverse applications.
Properties
CAS No. |
6103-52-2 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-12-4-6-13(7-5-12)17-11-8-14(15(17)18)16-9-2-3-10-16/h4-7,14H,2-3,8-11H2,1H3 |
InChI Key |
VKERRRJLZIDHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)N3CCCC3 |
Origin of Product |
United States |
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